molecular formula C7H15N3O2 B103619 Indospicine CAS No. 16377-00-7

Indospicine

Cat. No. B103619
CAS RN: 16377-00-7
M. Wt: 173.21 g/mol
InChI Key: SILQDLDAWPQMEL-YFKPBYRVSA-N
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Description

Indospicine is a non-proteinogenic amino acid found in Indigofera species . It resembles the chemical structure of arginine . It is toxic to mammals and causes liver damage and abortion . Dogs are particularly sensitive to the toxic effect and can sicken or die after eating a grazing animal that has eaten Indigofera .


Synthesis Analysis

An efficient synthetic route to L-indospicine from L-homoserine lactone has been described . The methodology is applicable for the synthesis of both deuterium labelled isotopomers and structural analogues for utilization in biological studies .


Molecular Structure Analysis

Indospicine has a molecular formula of C7H15N3O2 . Its average mass is 173.213 Da and its monoisotopic mass is 173.116425 Da .


Chemical Reactions Analysis

Between pH 2 and 10.5, indospicine is an ion with a single positive charge . In stronger alkaline conditions, it decomposes to ammonia and an amide . In strong acid, L-α-amino-pimelic acid is formed . With ninhydrin, indospicine gives a purple color .


Physical And Chemical Properties Analysis

Indospicine has a molar mass of 173.216 g·mol−1 . Between pH 2 and 10.5, indospicine is an ion with a single positive charge . In stronger alkaline conditions, it decomposes to ammonia and an amide . In strong acid, L-α-amino-pimelic acid is formed .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • Indospicine has been synthesized efficiently from l-homoserine lactone, facilitating the production of deuterium-labelled isotopomers and structural analogues for biological studies. This synthesis involves a zinc-mediated Barbier reaction and a Pinner reaction (Lang et al., 2016).
  • Detection and Measurement in Animal Tissues :

    • Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed and validated to measure indospicine levels in animal tissues, such as camel meat. This method has shown high recovery efficiency and accuracy (Tan et al., 2014).
  • Toxicity and Health Impact Studies :

    • Indospicine's occurrence in grazing pastures and its accumulation in grazing livestock have been documented, highlighting its hepatotoxic effects and impact on reproduction in animals (Fletcher et al., 2015).
  • Investigation of Accumulation and Persistence in Animals :

    • Studies on the accumulation, excretion, and distribution of indospicine in camels fed Indigofera plants have been conducted. These studies have explored the in vivo effects of dietary indospicine, including its distribution in various tissues and potential histopathological impacts (Tan et al., 2016).
  • Cytotoxicity and Transport in Human Cells :

    • Research on indospicine's cytotoxicity and transport in human cell lines has been conducted, comparing its effects with those of arginine. Indospicine displayed higher toxicity in liver cells, indicating potential risks associated with its consumption (Sultan et al., 2017).
  • Implications for Human Consumption :

    • Studies have explored the release and degradation of indospicine in camel meat during cooking and simulated gastrointestinal digestion. These findings are crucial for understanding the potential impact on human health upon consumption of contaminated meat (Sultan et al., 2018).
  • Potential as a Cancer Therapeutic Agent :

    • Indospicine, combined with arginine deprivation, has been investigated for its potential to trigger cancer cell death via caspase-dependent apoptosis. This highlights its prospective role in anticancer therapies (Shuvayeva et al., 2020).
  • Degradation Strategies for Contaminated Meat :

    • Research has been conducted on thermo-alkaline treatment as a strategy to reduce indospicine contamination in camel meat. This study offers insights into post-harvest management of contaminated meat (Tan et al., 2016).

Safety And Hazards

Indospicine is toxic to mammals and causes liver damage and abortion . Dogs are particularly sensitive to the toxic effect and can sicken or die after eating a grazing animal that has eaten Indigofera . Indospicine toxicity in dogs can present with a range of non-specific clinical signs . The severity of disease may be related to the amount of toxin consumed, the duration over which the toxin was fed, and/or other concurrent health issues that may contribute to the illness .

Future Directions

Following human consumption of contaminated meat, the soluble and more bioaccessible fraction of intact indospicine could be readily available for absorption by the small intestine, potentially circulating indospicine throughout the human body to tissues where it could accumulate and cause detrimental toxic effects .

properties

IUPAC Name

(2S)-2,7-diamino-7-iminoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H3,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILQDLDAWPQMEL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=N)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=N)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167659
Record name Indospicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indospicine

CAS RN

16377-00-7
Record name Indospicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16377-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indospicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016377007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indospicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOSPICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X29Q4D9671
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
707
Citations
MT Fletcher, RAM Al Jassim, AJ Cawdell-Smith - Agriculture, 2015 - mdpi.com
… Indospicine hepatoxicity occurs universally … indospicine-contaminated horse and camel meat has caused secondary poisoning of dogs, raising significant industry concern. Indospicine …
Number of citations: 30 www.mdpi.com
MP Hegarty, AW Pound - Australian Journal of Biological …, 1970 - CSIRO Publishing
… Indospicine was hydrolysed in distilled water at 120C to 2-aminopimelamic acid and … 8picata seed was accounted for in terms of indospicine. The ooncentration of indospicine in …
Number of citations: 63 www.publish.csiro.au
CS Lang, SH Wong, S Chow, VL Challinor… - Organic & …, 2016 - pubs.rsc.org
… of indospicine and its levels and metabolic fate in a variety of plant and animal tissues, we sought an efficient synthesis of indospicine itself… The total synthesis of DL-indospicine was first …
Number of citations: 13 pubs.rsc.org
C Hey, JL Boucher, S Vadon‐Le Goff… - British journal of …, 1997 - Wiley Online Library
… In rat AMΦ, cultured in the absence or presence of LPS, N ω ‐hydroxy‐D,L‐indospicine (10 … In conclusion, N ω ‐hydroxy‐D,L‐indospicine is a potent and specific inhibitor of arginase in …
Number of citations: 124 bpspubs.onlinelibrary.wiley.com
MP Hegarty, AW Pound - Nature, 1968 - nature.com
… Indospicine monohydrochloride crystallized from aqueous ethanol as white needle-like … indicated a molecular weight of approximately 175 for indospicine. It gave a purple colour with …
Number of citations: 76 www.nature.com
MP Hegarty, WR Kelly, D McEwan… - Australian Veterinary …, 1988 - Wiley Online Library
… indospicine/kg bodyweightlday for 70 days produced periacinar liver lesions, and indospicine … linnael can be hepatotoxic for dogs, and that this toxicity may be related to its indospicine …
Number of citations: 51 onlinelibrary.wiley.com
AK Bence, PA Crooks - Synthetic communications, 2002 - Taylor & Francis
… Several studies have investigated the biological effects of L-indospicine. Exposure to L-indospicine resulted in the inhibition of protein synthesis and subsequent inhibition of DNA synthesis in …
Number of citations: 16 www.tandfonline.com
LM FitzGerald, MT Fletcher, AEH Paul… - Australian veterinary …, 2011 - Wiley Online Library
… Indospicine, a toxic amino acid of plant origin, was detected … having eaten the diet detected indospicine was in the serum of … report of the detection of indospicine residues in camel meat …
Number of citations: 32 onlinelibrary.wiley.com
GS Christie, NP Madsen, MP Hegarty - Biochemical pharmacology, 1969 - Elsevier
Preliminary observations have been made on the hepatotoxicity to female rats of indospicine (L-2-amino-6-amidino hexanoic acid) the toxic principle of the seed of Indigofera spicata …
Number of citations: 28 www.sciencedirect.com
T Leisinger, D Haas, MP Hegarty - … et Biophysica Acta (BBA)-Nucleic Acids …, 1972 - Elsevier
… 7 , was completely insensitive to indospicine up to 1000 tag/ml, … produced by 2 mM indospicine (454/ag L-indospicine-HCl • … (57 min) inhibition by indospicine is very weak. In glutamate …
Number of citations: 65 www.sciencedirect.com

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